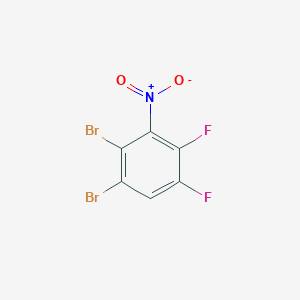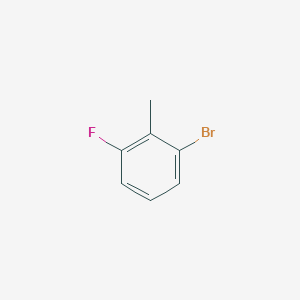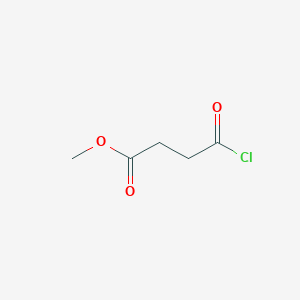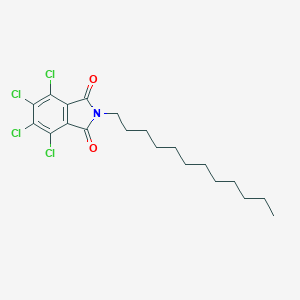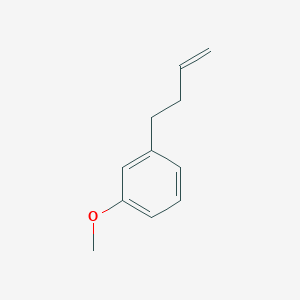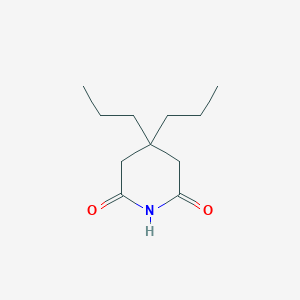
4,4-Dipropyl-2,6-piperidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dipropyl-2,6-piperidinedione is a chemical compound that is commonly known as DPPD. It is a yellow crystalline powder that is soluble in water and ethanol. DPPD is a potent antioxidant that has been extensively studied for its ability to prevent oxidative damage in various biological systems.
Wirkmechanismus
DPPD acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). It does this by donating hydrogen atoms to the free radicals, which neutralizes their reactivity. DPPD is also able to chelate metal ions, which can catalyze the production of ROS. By chelating these metal ions, DPPD is able to prevent the production of ROS.
Biochemische Und Physiologische Effekte
DPPD has been shown to have a number of biochemical and physiological effects. It has been shown to prevent lipid peroxidation, which can lead to cell damage and death. DPPD has also been shown to prevent protein oxidation, which can lead to the loss of protein function. Additionally, DPPD has been shown to prevent DNA damage, which can lead to mutations and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPPD in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying oxidative stress and its effects on biological systems. However, one limitation of using DPPD is its cost. DPPD is a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research on DPPD. One area of research is the development of DPPD derivatives that have improved antioxidant activity. Another area of research is the development of DPPD-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research on the potential anti-inflammatory properties of DPPD could lead to the development of new therapies for inflammatory diseases.
Synthesemethoden
DPPD can be synthesized by the reaction of 4,4-dipropyl-2,5-cyclohexadien-1-one with ammonia in the presence of a palladium catalyst. The reaction proceeds through a cyclization reaction to form the piperidine ring. The resulting product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DPPD has been extensively studied for its antioxidant properties. It has been shown to prevent oxidative damage in various biological systems, including lipids, proteins, and DNA. DPPD has also been studied for its potential therapeutic applications, including its ability to prevent neurodegenerative diseases, such as Alzheimer's disease, and its anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
1132-96-3 |
|---|---|
Produktname |
4,4-Dipropyl-2,6-piperidinedione |
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Kanonische SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Andere CAS-Nummern |
1132-96-3 |
Synonyme |
4,4-Dipropyl-2,6-piperidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



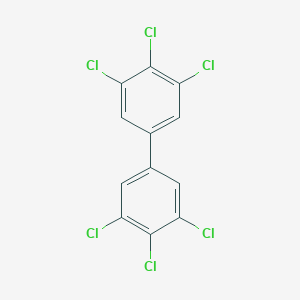
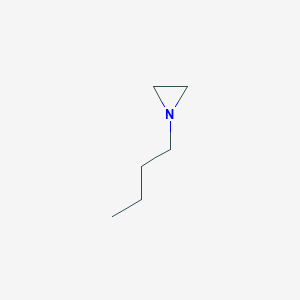
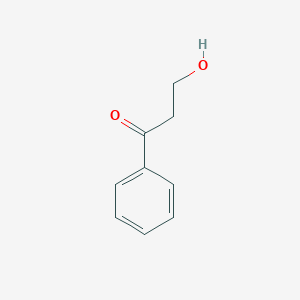
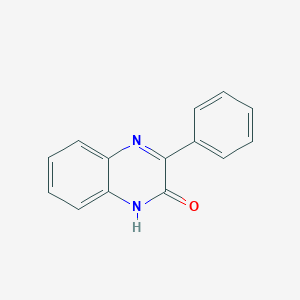
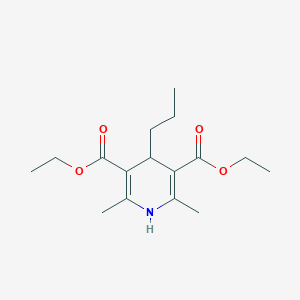
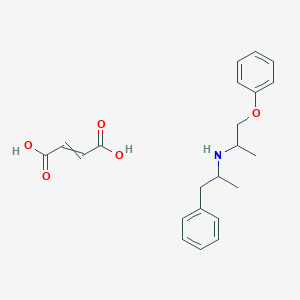
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
